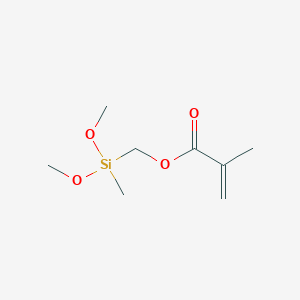

(Dimethoxy(methyl)silyl)methyl methacrylate

Overview

Description

Synthesis Analysis

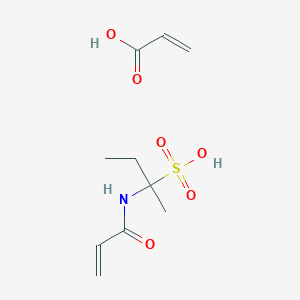

The synthesis of (dimethoxy(methyl)silyl)methyl methacrylate and related compounds involves the reaction of methacrylic acid with specific silyl compounds under controlled conditions. For example, the preparation of methacrylate derivatives has been reported through reactions involving acryloyloxyalkyl methacrylates with aminopropyltriethoxysilane via Michael addition, leading to methacryloyloxyalkylaminoalkylalkoxysilanes (Moszner et al., 2002). These reactions are crucial for the synthesis of silane-containing methacrylate monomers that can be polymerized or copolymerized to obtain materials with tailored properties.

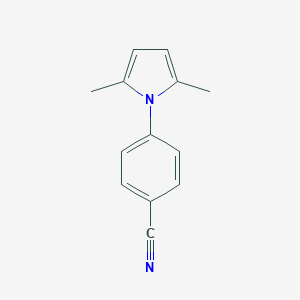

Molecular Structure Analysis

The molecular structure of (dimethoxy(methyl)silyl)methyl methacrylate and its polymers is characterized by the presence of siloxane linkages and methacrylate groups, which influence the material's physical and chemical behavior. The structure significantly impacts the polymer's mechanical properties, as seen in the study of poly(methyl methacrylate)/SiO2-CaO nanocomposites, where the introduction of siloxane linkages and alkyl groups in the silica structure was shown to enhance fracture toughness without compromising bioactivity (Kyu-Hyeon Lee & S. Rhee, 2009).

Chemical Reactions and Properties

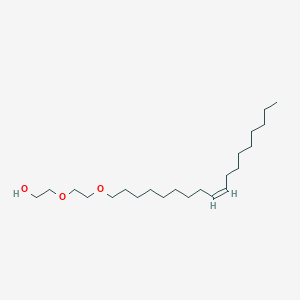

Chemical reactions involving (dimethoxy(methyl)silyl)methyl methacrylate often focus on its polymerization and the formation of copolymers with other monomers. These reactions enable the synthesis of materials with specific characteristics, such as improved hydrophobicity or increased mechanical strength. For instance, copolymers of poly(methyl methacrylate)-g-poly(dimethylsiloxane) have been synthesized, showcasing variations in hydrophobicity and potential for applications like fouling and fouling release coatings (Ann E. Meraa et al., 1999).

Physical Properties Analysis

The physical properties of materials derived from (dimethoxy(methyl)silyl)methyl methacrylate, such as thermal stability and mechanical strength, are directly influenced by the monomer's molecular structure. The incorporation of siloxane groups into polymers can lead to materials that exhibit enhanced properties suitable for various applications, including dental materials and bone cements (Kyu-Hyeon Lee & S. Rhee, 2009).

Scientific Research Applications

Enhancements in Nanocomposites

The incorporation of (dimethoxy(methyl)silyl)methyl methacrylate into poly(methyl methacrylate)/SiO2-CaO nanocomposites has been investigated for its impact on the mechanical properties and bioactivity. This chemical modification is aimed at improving the fracture toughness of nanocomposites without compromising their bioactive properties, making them suitable for applications such as bone cement and dental composite resins (Lee & Rhee, 2009).

Atom Transfer Radical Polymerization

A novel approach in the synthesis of functional polymers involves the use of atom transfer radical polymerization (ATRP), combining (dimethoxy(methyl)silyl)methyl methacrylate with other monomers to create copolymers with precise control over the functionalization. This method allows for the synthesis of polymers with tailored properties for specific applications, including the development of new materials with enhanced performance (Chavan et al., 2020).

Photo-Initiated Polymerization

Research into photo-initiated atom transfer radical polymerization (ATRP) of methyl methacrylate has shown the potential for using (dimethoxy(methyl)silyl)methyl methacrylate in creating well-defined poly(methyl methacrylate) (PMMA) through a novel initiating system. This development opens avenues for the synthesis of polymers with specific chain lengths and compositions, enhancing the versatility of PMMA in various applications (Qin et al., 2001).

Dental Applications

The use of (dimethoxy(methyl)silyl)methyl methacrylate in the formulation of dental materials has been explored, focusing on the degree of conversion and the resultant properties of the copolymer. This research emphasizes the potential of such copolymers in dental applications, highlighting the advantages of using specific monomer combinations to achieve desired material properties (Viljanen et al., 2004).

Star-Shaped Polymers

The core-first synthesis of star-shaped poly(methyl methacrylate)s demonstrates the utility of (dimethoxy(methyl)silyl)methyl methacrylate in creating polymers with unique architectures. These star-shaped polymers, with controlled molecular weights and narrow molecular weight distributions, showcase the potential for designing advanced materials for specialized applications (Chen et al., 2011).

Safety And Hazards

(Dimethoxy(methyl)silyl)methyl methacrylate is combustible . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name |

[dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-7(2)8(9)12-6-13(5,10-3)11-4/h1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIRAZOPRQNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923707 | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dimethoxy(methyl)silyl)methyl methacrylate | |

CAS RN |

121177-93-3 | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121177-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, (dimethoxymethylsilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [Dimethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methacryloxymethyl)methyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)